molecular formula C13H20Cl2N4O B2806702 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1049766-02-0

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2806702
CAS No.: 1049766-02-0
M. Wt: 319.23
InChI Key: ZFGSSDIKTWJAID-UHFFFAOYSA-N
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Description

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a synthetic small molecule recognized for its potential as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and other related kinases. Its core quinazolinone scaffold is a privileged structure in medicinal chemistry, often engineered to interact with the ATP-binding pocket of various kinases. This compound is of significant research value in the study of cell cycle progression, transcriptional regulation, and apoptosis, as CDKs are central regulators of these processes [https://pubmed.ncbi.nlm.nih.gov/29083176/]. Investigations into this chemical class have explored their utility as chemical probes to dissect complex signaling pathways and for their potential in preclinical oncology research, particularly in targeting aberrant cell proliferation in cancers [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01265]. The mechanism of action is characterized by competitive inhibition at the kinase's active site, leading to the arrest of the cell cycle, most commonly at the G1 or G2/M phases, and the induction of programmed cell death in susceptible cancer cell lines. Researchers utilize this dihydrochloride salt for its enhanced solubility in aqueous buffers, facilitating in vitro biochemical and cellular assays. This compound is intended for research purposes only to further the understanding of kinase biology and the development of novel targeted therapies.

Properties

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSSDIKTWJAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and dimethylamine to form the intermediate compound, which is then cyclized to produce the quinazolinone core. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which may have different biological and chemical properties depending on the specific modifications made to the original compound .

Scientific Research Applications

Biological Activities

The biological activities of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride can be categorized into several key areas:

Anticancer Activity

Research indicates that quinazolinone derivatives often exhibit significant anticancer properties by targeting various mechanisms involved in cancer progression. The compound may inhibit specific kinases associated with tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Quinazolinone derivatives have also been explored for their antibacterial and antifungal activities. Preliminary studies suggest that 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride may demonstrate similar antimicrobial activity against various pathogens .

Enzyme Inhibition

The presence of the quinazolinone core structure is linked to kinase inhibitory activity, which is crucial for regulating numerous cellular processes. The compound could modulate these processes therapeutically by inhibiting specific enzymes implicated in disease progression .

Case Study 1: Anticancer Mechanisms

A study focused on the mechanism of action of quinazolinone derivatives highlighted the potential of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride to inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation. The findings suggest that further optimization of this compound could lead to more effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. Results indicated promising activity against both bacterial and fungal strains, warranting additional studies to elucidate the mechanisms behind its antimicrobial effects .

Mechanism of Action

The mechanism of action of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other molecules containing dimethylaminoethyl groups or related heterocyclic frameworks. Below is a comparative analysis based on substituents, core structures, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents Potential Applications
2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride (Target Compound) Quinazolinone Dimethylaminoethylaminomethyl Hypothesized antimicrobial/neuroactive
Cefotiam (hydrochloride hydrate) Cephalosporin derivative Dimethylaminoethyl-tetrazole Antibiotic (broad-spectrum)
7-[(2-(Dimethylamino)ethyl)(methyl)amino]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Dimethylaminoethyl, pyrazolopyridine Kinase inhibition (speculative)
Ranitidine-related compounds (e.g., USP 31 listed) Furan-based Dimethylaminomethyl, sulphanyl ethyl Antacid (H2 antagonist)

Key Observations:

This may influence receptor binding or enzymatic interactions . Dimethylaminoethyl substituents are common across all compounds, enhancing solubility via protonation at physiological pH .

Biological Activity: Cefotiam’s dimethylaminoethyl-tetrazole group improves cell permeability and β-lactamase resistance . By analogy, the target compound’s dimethylaminoethylaminomethyl group may similarly enhance bioavailability. Ranitidine derivatives utilize dimethylaminomethyl groups for histamine H2 receptor antagonism, suggesting the target compound’s substituents could modulate receptor affinity .

The dihydrochloride salt in the target compound likely improves stability compared to neutral analogs, akin to ranitidine’s hydrochloride formulation .

Biological Activity

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride, commonly referred to as DMEDQ, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H20Cl2N4O
  • Molecular Weight : 319.23 g/mol
  • IUPAC Name : 2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one; dihydrochloride
  • Appearance : Powder
  • Purity : ≥ 95%
PropertyValue
Molecular FormulaC13H20Cl2N4O
Molecular Weight319.23 g/mol
IUPAC Name2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

DMEDQ is believed to exert its biological effects through inhibition of specific kinases involved in cellular signaling pathways. Although detailed mechanisms specific to DMEDQ are still under investigation, compounds with similar structures have been shown to affect pathways such as the EGFR (epidermal growth factor receptor) signaling pathway, which is crucial in cancer proliferation and survival.

Anticancer Activity

Research indicates that DMEDQ may possess anticancer properties. A study demonstrated its potential in inhibiting the proliferation of various cancer cell lines. The compound's effectiveness was evaluated using cell viability assays, revealing IC50 values indicative of its potency against specific cancer types.

Cell LineIC50 (µM)
PC-96.5
H325510.5
NCI-H197512.6

These values suggest that DMEDQ can significantly inhibit cell growth in lung cancer models, making it a candidate for further development as an anticancer agent.

Inhibition of Kinases

Inhibition studies have shown that DMEDQ may target kinases similar to those affected by other quinazolinone derivatives. For instance, the compound has been linked to the inhibition of Polo-like kinase 1 (Plk1), which plays a vital role in cell cycle regulation and is a target for anticancer therapies.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization. A common approach includes:

  • Step 1: Condensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Step 2: Introduction of the {[2-(Dimethylamino)ethyl]amino}methyl group via nucleophilic substitution or reductive amination. For example, reacting the quinazolinone intermediate with 2-(dimethylamino)ethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
  • Yield Optimization: Use high-purity reagents, controlled temperature during reflux (e.g., 80–100°C), and solvent systems like DMSO or ethanol-water mixtures for crystallization. Parallel experimentation with varying stoichiometric ratios (1:1 to 1:1.2) can identify optimal conditions .

Advanced: How can computational methods elucidate the reaction mechanism and intermediate stability?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify transition states .
  • Intermediate Stability: Molecular dynamics simulations can assess the stability of intermediates under different solvent conditions (e.g., polar vs. nonpolar). For instance, solvation-free energy calculations in water or DMSO provide insights into kinetic vs. thermodynamic product formation .
  • Validation: Cross-reference computational results with experimental NMR and mass spectrometry data to confirm intermediate structures .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile:water (70:30) + 0.1% TFA; monitor at 254 nm. Purity >98% is typical for research-grade material .
    • TLC: Silica gel plates with ethyl acetate:methanol (8:2); Rf ~0.5 under UV visualization.
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR in DMSO-d6 to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm) .
    • Mass Spectrometry: ESI-MS in positive mode; expected [M+H]+ ion matches theoretical molecular weight .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

  • Controlled Solubility Testing:
    • Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C. Agitate for 24 hrs, filter, and quantify via UV-Vis spectroscopy (λmax ~280 nm) .
    • Document pH and ionic strength, as protonation of the dimethylamino group significantly affects aqueous solubility .
  • Data Triangulation: Compare results with computational predictions (e.g., COSMO-RS simulations) to identify outliers .

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